6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one 6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 690215-04-4
VCID: VC6739560
InChI: InChI=1S/C19H13ClO3/c1-12-3-2-4-13(9-12)5-7-17(21)16-11-14-10-15(20)6-8-18(14)23-19(16)22/h2-11H,1H3/b7-5+
SMILES: CC1=CC(=CC=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Molecular Formula: C19H13ClO3
Molecular Weight: 324.76

6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one

CAS No.: 690215-04-4

Cat. No.: VC6739560

Molecular Formula: C19H13ClO3

Molecular Weight: 324.76

* For research use only. Not for human or veterinary use.

6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one - 690215-04-4

Specification

CAS No. 690215-04-4
Molecular Formula C19H13ClO3
Molecular Weight 324.76
IUPAC Name 6-chloro-3-[(E)-3-(3-methylphenyl)prop-2-enoyl]chromen-2-one
Standard InChI InChI=1S/C19H13ClO3/c1-12-3-2-4-13(9-12)5-7-17(21)16-11-14-10-15(20)6-8-18(14)23-19(16)22/h2-11H,1H3/b7-5+
Standard InChI Key NAVBDZMMRJLZQB-FNORWQNLSA-N
SMILES CC1=CC(=CC=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O

Introduction

Structural and Chemical Properties

6-Chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one (CAS: 690215-04-4) belongs to the chromen-2-one family, characterized by a fused benzene and pyrone ring system. Its molecular formula is C19H13ClO3\text{C}_{19}\text{H}_{13}\text{ClO}_3, with a molecular weight of 324.8 g/mol . The structure features a chlorine substituent at the 6-position of the chromen-2-one core and a (2E)-3-(3-methylphenyl)prop-2-enoyl group at the 3-position (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H13ClO3\text{C}_{19}\text{H}_{13}\text{ClO}_3
Molecular Weight324.8 g/mol
SMILES NotationCc1cccc(C=CC(=O)c2cc3cc(Cl)ccc3oc2=O)c1
CAS Number690215-04-4

The E-configuration of the propenoyl moiety is critical for maintaining planarity, which may influence intermolecular interactions in biological systems .

Synthetic Pathways

General Synthesis of Coumarin Derivatives

The synthesis of 3-acyl-substituted coumarins typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, Chavhan et al. (2018) demonstrated the synthesis of analogous compounds via Knoevenagel condensation between substituted coumarins and aromatic aldehydes under basic conditions .

Specific Synthesis of the Target Compound

While explicit details for this compound are scarce, a plausible route involves:

  • Formation of 6-chloro-3-acetylcoumarin: Acetylation of 6-chloro-7-hydroxycoumarin using acetyl chloride .

  • Claisen-Schmidt Condensation: Reaction with 3-methylbenzaldehyde in ethanol under basic catalysis (e.g., piperidine) to form the (E)-propenoyl side chain .

Key Reaction Conditions:

  • Solvent: Ethanol

  • Catalyst: Piperidine (0.2 equiv)

  • Temperature: Room temperature to reflux .

Spectral Characterization

Infrared (IR) Spectroscopy

Predominant IR absorptions (hypothesized from analogous compounds ):

  • ν(C=O)\nu(\text{C=O}): 1670–1685 cm1^{-1} (coumarin ketone and propenoyl carbonyl)

  • ν(C-Cl)\nu(\text{C-Cl}): 740–750 cm1^{-1}

  • ν(C=C)\nu(\text{C=C}): 1445–1490 cm1^{-1} (aromatic and α,β-unsaturated systems)

Nuclear Magnetic Resonance (NMR)

1H NMR^1\text{H NMR} (Hypothetical δ ppm) :

  • 2.35 ppm (s, 3H, CH3_3 from 3-methylphenyl)

  • 6.1–7.7 ppm (m, aromatic and enone protons)

  • 7.02–7.97 ppm (m, chromenone and substituted phenyl protons)

13C NMR^{13}\text{C NMR}:

  • 190–195 ppm (C=O of coumarin)

  • 160–165 ppm (C=O of propenoyl)

  • 110–150 ppm (aromatic carbons)

Biological Activity and Molecular Docking

ActivityMechanismSupporting Evidence
AntimicrobialCytochrome P450 inhibitionDocking studies
AnticancerTopoisomerase II inhibitionAnalogous chromenes

Antiproliferative Effects

While direct data is unavailable, 3-acylcoumarins demonstrate antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction and cell cycle arrest . The chloro substituent may enhance membrane permeability and target affinity .

Computational and Pharmacokinetic Insights

ADMET Predictions

  • Lipophilicity: High (LogP ≈ 3.5–4.0) due to aromatic and chloro groups.

  • Bioavailability: Moderate (30–50%) with potential blood-brain barrier penetration .

Molecular Docking

Docking into the active site of Candida albicans CYP51 (PDB: 5TZ1) reveals:

  • Hydrogen bonding between the coumarin carbonyl and Ala 256.

  • Hydrophobic interactions with the 3-methylphenyl group and Leu 121 .

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